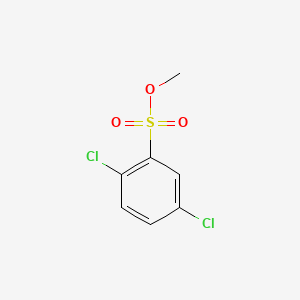
methyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dichlorobenzenesulfonate is an organic compound with the chemical formula C7H6Cl2O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl ester group at the sulfonic acid position. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichlorobenzenesulfonate can be synthesized through the sulfonation of 2,5-dichlorotoluene followed by esterification. The sulfonation reaction typically involves the use of oleum or concentrated sulfuric acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
The esterification step involves the reaction of the resulting 2,5-dichlorobenzenesulfonic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to achieve high yields of the methyl ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfinate or sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonates with various functional groups.
Ester Hydrolysis: 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: Sulfonic acid derivatives, sulfinates, or sulfonamides.
Applications De Recherche Scientifique
Methyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of methyl 2,5-dichlorobenzenesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and ester hydrolysis. The compound can also interact with biological molecules, leading to the modification of proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chlorobenzenesulfonate: Similar structure but with a single chlorine atom at the 4 position.
Methyl 3,5-dichlorobenzenesulfonate: Similar structure with chlorine atoms at the 3 and 5 positions.
Methyl benzenesulfonate: Lacks chlorine substituents on the benzene ring.
Uniqueness
Methyl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated or non-chlorinated counterparts.
Propriétés
Numéro CAS |
78150-04-6 |
|---|---|
Formule moléculaire |
C7H6Cl2O3S |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
methyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-13(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
LPOZFGQJZQYOBJ-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Key on ui other cas no. |
78150-04-6 |
Synonymes |
methyl 2,5-dichlorobenzene sulfonate methyldichlorobenzene sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















